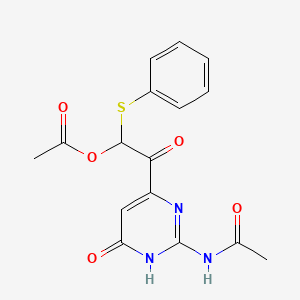
Nickel--zirconium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-zirconium (1/3) is an intermetallic compound composed of nickel and zirconium in a 1:3 atomic ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel-zirconium (1/3) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of nickel and zirconium salts, followed by calcination to form the desired intermetallic compound . The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound.
Industrial Production Methods
In industrial settings, nickel-zirconium (1/3) is typically produced using high-temperature solid-state reactions. This involves mixing nickel and zirconium powders in the desired stoichiometric ratio and heating the mixture in a controlled atmosphere to promote the formation of the intermetallic compound . The process parameters, such as heating rate, maximum temperature, and cooling rate, are optimized to achieve high purity and homogeneity.
Analyse Chemischer Reaktionen
Types of Reactions
Nickel-zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics .
Common Reagents and Conditions
Oxidation: Nickel-zirconium (1/3) can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions can occur when nickel-zirconium (1/3) is exposed to other metal salts or compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of nickel and zirconium oxides, while reduction can yield pure nickel and zirconium metals .
Wissenschaftliche Forschungsanwendungen
Nickel-zirconium (1/3) has a wide range of scientific research applications due to its unique properties :
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and hydrocracking.
Hydrogen Storage: Nickel-zirconium (1/3) is studied for its potential use in hydrogen storage systems.
Advanced Materials: The compound’s unique mechanical and thermal properties make it suitable for use in advanced materials, such as high-temperature alloys and coatings.
Biomedical Applications: Research is ongoing to explore the use of nickel-zirconium (1/3) in biomedical applications, such as implants and drug delivery systems.
Wirkmechanismus
The mechanism by which nickel-zirconium (1/3) exerts its effects is primarily related to its electronic structure and bonding characteristics . The compound’s ability to interact with various molecules and ions is influenced by the distribution of electrons and the nature of the chemical bonds. For example, in catalytic applications, the compound’s active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates .
Vergleich Mit ähnlichen Verbindungen
Nickel-zirconium (1/3) can be compared with other similar intermetallic compounds, such as nickel-titanium and nickel-hafnium . While these compounds share some common properties, nickel-zirconium (1/3) is unique in its combination of high thermal stability, excellent catalytic activity, and hydrogen storage capacity . The table below highlights some key differences:
| Compound | Thermal Stability | Catalytic Activity | Hydrogen Storage Capacity |
|---|---|---|---|
| Nickel-zirconium | High | Excellent | High |
| Nickel-titanium | Moderate | Good | Moderate |
| Nickel-hafnium | High | Good | Low |
Similar Compounds
- Nickel-titanium (NiTi)
- Nickel-hafnium (NiHf)
- Nickel-aluminum (NiAl)
- Nickel-cobalt (NiCo)
Eigenschaften
CAS-Nummer |
85227-69-6 |
|---|---|
Molekularformel |
NiZr3 |
Molekulargewicht |
332.37 g/mol |
IUPAC-Name |
nickel;zirconium |
InChI |
InChI=1S/Ni.3Zr |
InChI-Schlüssel |
PHNPFFXSTDHEJG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Zr].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


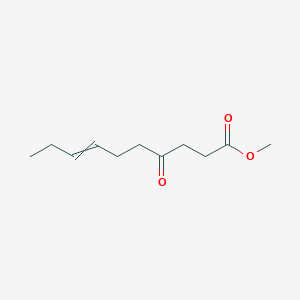
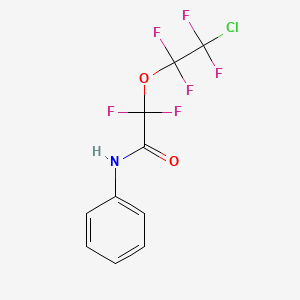
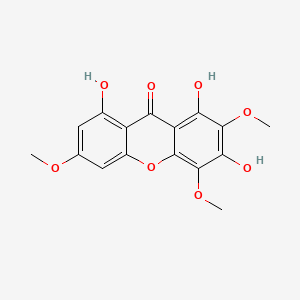

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)

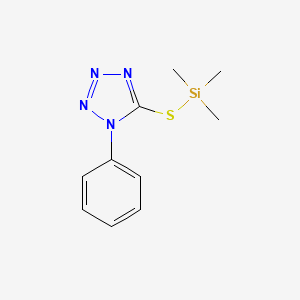
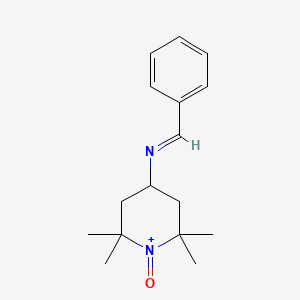
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)

![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)


